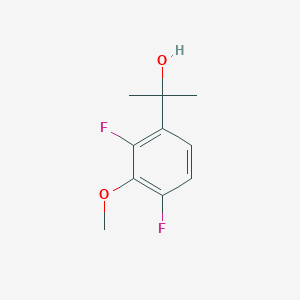

2-(2,4-Difluoro-3-methoxyphenyl)propan-2-ol

Description

2-(2,4-Difluoro-3-methoxyphenyl)propan-2-ol (CAS: 62351-38-6) is a tertiary alcohol featuring a difluorinated methoxyphenyl substituent. Its structure includes a propan-2-ol backbone attached to a 2,4-difluoro-3-methoxyphenyl group, which confers unique electronic and steric properties. This compound has been discontinued from commercial production, as noted in supplier catalogs .

Properties

IUPAC Name |

2-(2,4-difluoro-3-methoxyphenyl)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F2O2/c1-10(2,13)6-4-5-7(11)9(14-3)8(6)12/h4-5,13H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWMWSUYSOIYJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=C(C(=C(C=C1)F)OC)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluoro-3-methoxyphenyl)propan-2-ol typically involves the reaction of 2,4-difluoro-3-methoxybenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol. The reaction is usually carried out at room temperature under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. One such method is the catalytic hydrogenation of 2,4-difluoro-3-methoxybenzaldehyde using a palladium or platinum catalyst under high pressure and temperature. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluoro-3-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.

Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

Major Products Formed

Oxidation: 2-(2,4-Difluoro-3-methoxyphenyl)propan-2-one.

Reduction: Various alcohol derivatives depending on the reducing agent.

Substitution: Substituted phenyl derivatives with different functional groups

Scientific Research Applications

2-(2,4-Difluoro-3-methoxyphenyl)propan-2-ol has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2,4-Difluoro-3-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The presence of fluorine atoms and the methoxy group can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Difluorophenyl Propan-2-ol Derivatives

Fluconazole (2-(2,4-Difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol)

- Structure : Shares the 2,4-difluorophenyl and propan-2-ol core but replaces the methoxy group with two 1,2,4-triazole rings.

- Properties: Molecular weight 306.3 g/mol, hygroscopic crystalline powder, soluble in methanol and acetone .

- Activity : First-generation triazole antifungal agent used systemically to treat candidiasis and cryptococcal meningitis .

B.1.31 (2-(2,4-Difluorophenyl)-1,1-difluoro-3-(tetrazol-1-yl)-1-[5-[4-(2,2,2-trifluoroethoxy)phenyl]-2-pyridyl]propan-2-ol)

- Structure : Contains a tetrazole ring and a trifluoroethoxy-pyridyl extension.

- Activity : Agricultural fungicide with broad-spectrum activity against ascomycetes and basidiomycetes .

- Comparison : The additional pyridyl and trifluoroethoxy groups enhance steric bulk and electron-withdrawing effects, likely improving fungal target affinity compared to the simpler methoxy substitution in the target compound.

Halogenated Aryl Propan-2-ol Analogs

2-(5-Bromo-2-chlorophenyl)propan-2-ol (CAS: 885069-29-4)

- Structure : Bromine and chlorine substituents at positions 5 and 2 of the phenyl ring.

- Properties : Molecular weight 249.53 g/mol, logP 2.9, indicating high lipophilicity .

- Comparison : Halogen substitutions (Br, Cl) may increase metabolic stability but reduce solubility compared to fluorine and methoxy groups.

2-(2,3-Difluorophenyl)propan-2-ol

- Synthesis : Produced via lithiation of fluorinated benzenes followed by acetone quenching .

- Comparison : The absence of a methoxy group and altered fluorine positions (2,3 vs. 2,4) could influence electronic distribution and intermolecular interactions.

Methoxy-Substituted Propan-2-ol Derivatives

2-(3,5-Dimethoxyphenyl)propan-2-ol (CAS: 39507-96-5)

- Structure : Two methoxy groups at positions 3 and 5 of the phenyl ring.

- Properties : Molecular weight 196.24 g/mol, used in organic synthesis as a benzyl alcohol derivative .

2-(4-Methylphenyl)propan-2-ol (CAS: 1197-01-9)

- Structure : Methyl substituent at the para position.

- Properties : Liquid at room temperature, molecular weight 150.22 g/mol .

- Comparison : The methyl group lacks the electronegativity of fluorine, resulting in weaker hydrogen-bonding capacity and lower polarity.

Heterocyclic and Complex Derivatives

2-[2-Chloro-4-(4-fluorophenoxy)phenyl]-1-methoxy-3-(1,2,4-triazol-1-yl)propan-2-ol (CAS: 1159001-28-1)

- Structure: Combines chloro, fluorophenoxy, and triazole substituents.

- Activity : Antifungal agent with enhanced solubility due to the triazole group .

- Comparison: The triazole and fluorophenoxy groups introduce multiple hydrogen-bonding sites, improving target specificity compared to the target compound’s simpler structure.

2-(1-Benzylpiperidin-4-yl)propan-2-ol

Biological Activity

2-(2,4-Difluoro-3-methoxyphenyl)propan-2-ol, a compound characterized by its unique difluoromethyl and methoxy substituents, has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and pharmacological significance of this compound based on recent research findings.

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects.

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives with difluoromethyl groups have been shown to inhibit cell proliferation in breast (MCF7) and liver (HepG2) cancer cell lines. The IC50 values for these activities are critical for determining the efficacy of the compound.

Anti-inflammatory Properties

Compounds bearing methoxy and difluoromethyl groups have demonstrated anti-inflammatory activity through inhibition of pro-inflammatory cytokines. In vitro studies have shown that these compounds can reduce levels of TNF-alpha and IL-6 in activated macrophages.

Antimicrobial Effects

The antimicrobial properties of this compound have been evaluated against various bacterial strains. The compound exhibited potent activity against Gram-positive bacteria, indicating its potential as an antibacterial agent.

Case Studies

-

Study on Antitumor Efficacy : A study evaluated the effects of this compound on MCF7 cells. The results indicated that treatment led to a significant decrease in cell viability and induced apoptosis through the activation of caspase pathways.

- Methodology : MTT assay was used to assess cell viability.

- Findings : The compound induced apoptosis in a dose-dependent manner.

-

Anti-inflammatory Mechanism : Research conducted on the anti-inflammatory effects showed that the compound inhibited NF-kB signaling pathways in LPS-stimulated macrophages.

- Methodology : ELISA assays were performed to quantify cytokine levels.

- Findings : A reduction in TNF-alpha production by approximately 40% was observed at a concentration of 10 µM.

Pharmacokinetics and ADMET Profile

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of this compound has been analyzed using computational methods. The compound is predicted to have:

- Good oral bioavailability

- Moderate solubility

- Potential interactions with CYP450 enzymes , particularly CYP3A4

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.